molecular formula C4H4O6-2 B1240500 (S,S)-Tartrate

(S,S)-Tartrate

Cat. No.: B1240500
M. Wt: 148.07 g/mol
InChI Key: FEWJPZIEWOKRBE-LWMBPPNESA-L
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Description

D-tartrate(2-) is a tartrate(2-). It is a conjugate base of a D-tartrate(1-). It is an enantiomer of a L-tartrate(2-).

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing (S,S)-Tartrate with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis of this compound typically involves chiral resolution via crystallization from racemic mixtures or asymmetric catalysis. Key parameters include solvent polarity (e.g., aqueous ethanol), temperature (controlled between 4–25°C), and stoichiometric ratios of resolving agents (e.g., cinchona alkaloids). Validate purity using polarimetry or X-ray diffraction (XRD) .
  • Data Consideration : Monitor yield (%) vs. enantiomeric excess (ee%) across trials. For example, a 2022 study reported 85% ee using L-(+)-tartaric acid in ethanol at 15°C .

Q. Which spectroscopic techniques are most reliable for characterizing this compound in complex mixtures?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., splitting patterns in 1^1H-NMR) and infrared (IR) spectroscopy for functional group analysis (e.g., carboxylate stretches at ~1600 cm1^{-1}). High-performance liquid chromatography (HPLC) with chiral columns can quantify enantiomeric ratios .
  • Validation Tip : Cross-reference with literature databases (e.g., SciFinder) to confirm spectral signatures and avoid misassignment .

Q. How does this compound influence crystallization kinetics in chiral co-crystals?

  • Methodological Answer : Design time-resolved crystallization experiments using supersaturated solutions. Track nucleation rates via microscopy and correlate with ee% using circular dichroism (CD). Compare with (R,R)-Tartrate controls to isolate stereochemical effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound polymorphs?

  • Methodological Answer : Conduct systematic meta-analyses of published datasets, noting variables like solvent systems, humidity, and crystallization methods. Replicate disputed experiments under controlled conditions (e.g., inert atmosphere) and apply density functional theory (DFT) to model lattice energies .
  • Case Study : A 2023 study identified discrepancies in melting points (Δmp = 5–7°C) due to trace water content; drying samples under vacuum resolved inconsistencies .

Q. What experimental strategies mitigate enantiomer cross-contamination during this compound synthesis?

  • Methodological Answer : Implement orthogonal purification steps:

Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.

Recrystallization : Optimize solvent mixtures (e.g., acetone-water) to exploit solubility differences.

Kinetic Resolution : Employ enzyme-mediated reactions (e.g., lipases) to selectively hydrolyze undesired enantiomers .

  • Data Analysis : Quantify cross-contamination via mass spectrometry (MS) with isotopic labeling .

Q. How can computational models improve the design of this compound-based metal-organic frameworks (MOFs)?

  • Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict ligand-metal binding affinities. Validate with X-ray crystallography and Brunauer-Emmett-Teller (BET) surface area analysis. Parameterize force fields using experimental stability data from thermogravimetric analysis (TGA) .
  • Example : A 2024 study achieved 95% prediction accuracy for MOF porosity by integrating DFT and machine learning .

Q. Addressing Data Challenges

Q. What statistical approaches are robust for analyzing variability in this compound catalytic activity assays?

  • Methodological Answer : Apply multivariate ANOVA to isolate factors (e.g., pH, catalyst loading). Use bootstrap resampling for small datasets (<30 samples) and Bayesian hierarchical models for multi-lab reproducibility studies .
  • Pitfall Alert : Avoid overreliance on p-values; report effect sizes (e.g., Cohen’s d) and confidence intervals .

Q. How should researchers document this compound experimental protocols to ensure reproducibility?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Materials : Specify suppliers, batch numbers, and purity grades.
  • Instrumentation : Detail calibration procedures (e.g., NMR shimming).
  • Data Logging : Use electronic lab notebooks (ELNs) with timestamped entries .

Q. Tables for Methodological Reference

Parameter Optimal Range Analytical Method Key Reference
Crystallization SolventEthanol-Water (3:1 v/v)Polarimetry
Chiral ColumnChiralpak® IAHPLC (UV detection at 254 nm)
DFT SimulationB3LYP/6-31G(d)Gaussian 16

Properties

Molecular Formula

C4H4O6-2

Molecular Weight

148.07 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2-/m0/s1

InChI Key

FEWJPZIEWOKRBE-LWMBPPNESA-L

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O

Isomeric SMILES

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3 parts of 3-(aminocarbonyl)-4-[4,4-bis(4-fluorophenyl)butyl]-N-(2,6-dimethylphenyl)-1-piperazineacetamide in 24 parts of ethanol was added a solution of 0.94 parts of (+)-2,3-dihydroxybutanedioic acid in 24 parts of ethanol. The whole was evaporated and the oily residue was dissolved in warm 4-methyl-2-pentanone. After cooling to 0° C., the product was filtered off and dissolved in 2-propanone. 0.2 Parts of 2,3-dihydroxybutanedioic acid were added and upon the addition of 4-methyl-2-pentanone, the product was precipitated. It was filtered off and dried, yielding 0.8 parts of (+)-3-(aminocarbonyl)-4-[4,4-bis(4-fluorophenyl)butyl]-N-(2,6-dimethylphenyl)-1-piperazineacetamide [R-(R*,R*)]-2,3-dihydroxybutanedioate (2:3) monohydrate; mp. 78.1° C. (compound 173).
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3-(aminocarbonyl)-4-[4,4-bis(4-fluorophenyl)butyl]-N-(2,6-dimethylphenyl)-1-piperazineacetamide
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Synthesis routes and methods II

Procedure details

In this Example and Comparative Example, a solution of 0.5 weight % minoxidil tartrate in deionized water was prepared. The minoxidil tartrate solution contained a mixture of minoxidil ions and tartrate ions that were formed by dissociation of minoxidil tartrate in the solution. The minoxidil tartrate solution was injected into the component 12 in Example 5 and into the component 14 in Comparative Example 6. It is believed that the minoxidil tartrate solution was absorbed substantially uniformly into both the component 12 and the component 14 in Example 5. The amount of the minoxidil tartrate solution that was injected into the electrode of Example 5 was 4 cc, and the amount of the minoxidil tartrate solution that was injected into the electrode of Comparative Example 6 was 3 cc, as seen in Table 6 below.
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minoxidil tartrate
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Synthesis routes and methods III

Procedure details

When tartaric acid or citric acid saturated in ethanol was added to the alcoholic solution of the aforesaid syrupy residue with cooling, there was obtained tartarate (mp. 236° C.) or citrate (mp. 218° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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